molecular formula C10H10N2O3S B2610680 2,3-Dimethyl-6-quinoxalinesulfonic acid CAS No. 52996-36-8

2,3-Dimethyl-6-quinoxalinesulfonic acid

Cat. No. B2610680
CAS RN: 52996-36-8
M. Wt: 238.26
InChI Key: HHKUJCYZVGDUNW-UHFFFAOYSA-N
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Description

“2,3-Dimethyl-6-quinoxalinesulfonic acid” is a chemical compound with the molecular formula C10H10N2O3S . It is used in various chemical reactions and has several applications in the field of chemistry .


Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-6-quinoxalinesulfonic acid” consists of a quinoxaline core, which is a bicyclic compound composed of fused benzene and pyrazine rings. It also has two methyl groups attached at the 2nd and 3rd positions and a sulfonic acid group attached at the 6th position .


Physical And Chemical Properties Analysis

“2,3-Dimethyl-6-quinoxalinesulfonic acid” is a solid at room temperature. It has a molecular weight of 238.27 . More specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Luminescent Properties and Organic Electroluminescent Media

Research has highlighted the synthesis of unusual fused heterocyclic compounds, including naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties. These derivatives have been identified as potential candidates for use in organic electroluminescent (EL) media. The process involves a sequential three-component reaction facilitated by microwave irradiation, demonstrating operational simplicity and minimal environmental impact (Tu et al., 2009).

Synthesis and Anti-HIV Activity

Another study focused on the synthesis of acyclonucleosides substituted with quinoxalines, which were evaluated for their in vitro anti-HIV-1 and HIV-2 activities. Among the compounds synthesized, one showed promising inhibition of HIV-1, highlighting the potential medicinal chemistry applications of quinoxaline derivatives (Ali et al., 2008).

Photophysics and Molecular Logic Switches

Quinoxaline derivatives have also been studied for their photophysical properties and potential application in molecular logic switches. The research emphasizes the solvatochromism, acidochromism, and solid-state fluorescence of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, providing insights into their potential use in photonic and electronic applications (Uchacz et al., 2016).

Green Synthesis Methods

A green and novel method for the synthesis of N-heterocycle-fused quinoxalines using dimethyl sulfoxide (DMSO) has been reported. This method not only simplifies the synthesis process but also highlights the use of DMSO as both a reactant and a solvent, indicating an environmentally friendly approach to synthesizing quinoxaline derivatives (Xie et al., 2017).

Cytotoxic Agents and Anticancer Research

Quinoline derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. The incorporation of quinoline into chalcones and the screening of these compounds against cancer cells highlight their potential as anticancer agents (Jean et al., 2018).

properties

IUPAC Name

2,3-dimethylquinoxaline-6-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-6-7(2)12-10-5-8(16(13,14)15)3-4-9(10)11-6/h3-5H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKUJCYZVGDUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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